10-(Acetyloxy)-9-hydroxyoctadecanoic acid
CAS No.: 13980-32-0
Cat. No.: VC0080067
Molecular Formula: C20H38O5
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13980-32-0 |
|---|---|
| Molecular Formula | C20H38O5 |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | (9R,10R)-10-acetyloxy-9-hydroxyoctadecanoic acid |
| Standard InChI | InChI=1S/C20H38O5/c1-3-4-5-6-9-12-15-19(25-17(2)21)18(22)14-11-8-7-10-13-16-20(23)24/h18-19,22H,3-16H2,1-2H3,(H,23,24)/t18-,19-/m1/s1 |
| Standard InChI Key | HLAIKHVEJBSLQS-RTBURBONSA-N |
| Isomeric SMILES | CCCCCCCC[C@H]([C@@H](CCCCCCCC(=O)O)O)OC(=O)C |
| SMILES | CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |
| Canonical SMILES | CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |
Introduction
Chemical Identity and Properties
10-(Acetyloxy)-9-hydroxyoctadecanoic acid belongs to the class of hydroxy fatty acids that have gained increasing attention for their biochemical significance. This compound features a carboxylic acid group at one end of an 18-carbon chain (octadecanoic acid backbone), with a hydroxyl group at position 9 and an acetoxy (acetate ester) group at position 10 of the carbon chain .
Basic Chemical Information
The compound possesses several key chemical identifiers and properties as outlined in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₈O₅ |
| Molecular Weight | 358.5 g/mol |
| CAS Numbers | 13980-32-0, 13980-33-1 (stereoisomer) |
| IUPAC Name | (9R,10R)-10-acetyloxy-9-hydroxyoctadecanoic acid (one stereoisomer) |
| InChIKey | HLAIKHVEJBSLQS-RTBURBONSA-N (for the (9R,10R) isomer) |
| Functional Groups | Carboxylic acid, hydroxyl, acetoxy |
| Physical State | Not specified in available data |
The molecular structure features an 18-carbon chain with functional groups at specific positions, creating a molecule with potentially diverse chemical interactions and biological effects .
Stereochemistry
An important aspect of 10-(Acetyloxy)-9-hydroxyoctadecanoic acid is its stereochemistry. The compound contains two chiral centers at positions 9 and 10, allowing for multiple stereoisomers:
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(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid (erythro form)
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(9R,10R)-10-Acetyloxy-9-hydroxyoctadecanoic acid
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(9S,10R)-10-Acetyloxy-9-hydroxyoctadecanoic acid
The stereochemistry significantly impacts the three-dimensional structure and potentially the biological activity of these compounds . The erythro configuration refers to the relative configuration where the hydroxyl and acetoxy groups are on opposite sides of the carbon chain when represented in a Fischer projection.
Synthesis and Sources
The synthesis of 10-(Acetyloxy)-9-hydroxyoctadecanoic acid can be achieved through various methods, both from natural sources and through chemical or enzymatic processes.
Synthetic Approaches
The synthesis of 10-(Acetyloxy)-9-hydroxyoctadecanoic acid and related compounds can involve several stages:
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Extraction of natural precursors such as dimorphecholic acid from plant sources
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Hydrogenation over Adam's catalyst
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Transmethylation of triglycerides
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Purification through silica gel chromatography
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Subsequent chemical modifications to introduce the acetoxy group
For related derivatives, specific reaction pathways have been documented. For instance, methyl (9R)-9-hydroxystearate can be transformed by treatment with tosyl chloride, followed by reactions with appropriate reagents to introduce different functional groups .
Analytical Characterization
Proper characterization of 10-(Acetyloxy)-9-hydroxyoctadecanoic acid is essential for confirming its structure, purity, and stereochemical configuration.
Spectroscopic Techniques
Multiple spectroscopic methods are commonly employed for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the positions of functional groups and stereochemical configuration. For related compounds, 1H NMR upon derivatization with (R)-O-acetylmandelic acid has been used to ascertain optical purity .
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Infrared Spectroscopy (IR): Useful for identifying functional groups such as hydroxyl, acetoxy, and carboxylic acid present in the molecule.
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Mass Spectrometry: Can confirm the molecular weight and fragmentation pattern, providing additional structural confirmation.
Chromatographic Analysis
Chromatographic techniques, particularly silica gel chromatography, have been employed for the purification of related compounds such as (9R)-methyl-9-hydroxystearate, suggesting similar approaches may be applicable for 10-(Acetyloxy)-9-hydroxyoctadecanoic acid .
Biological Activities and Implications
Antiproliferative Effects
9-Hydroxystearic acid (9-HSA) is reported to possess antiproliferative and selective effects against cancer cells. It is an endogenous cellular lipid with natural negative regulatory activity on tumor cell proliferation . The content of 9-HSA has been found to be greatly diminished in cancer cells compared to corresponding normal cells, and exogenous administration to various cancer cell lines (adenocarcinoma HT29, osteosarcoma U2OS or SaOS) resulted in significant inhibition of proliferation rates .
Molecular Mechanisms
For 9-HSA, research has identified specific molecular mechanisms:
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Induction of p53-independent p21 expression
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Competitive inhibition of histone deacetylase 1 (HDAC1)
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Interaction between the carboxy group and the zinc ion in the active site of HDAC1, similar to known HDAC inhibitors such as valproate, butyrate, trichostatin A, and suberoylanilidehydroxamic acid
These findings suggest that 10-(Acetyloxy)-9-hydroxyoctadecanoic acid, being structurally related to 9-HSA, might potentially exhibit similar mechanisms of action, although specific studies on this compound would be necessary to confirm this hypothesis.
Structure-Activity Relationships
Studies on derivatives of 9-HSA have shown that the position of functional groups and stereochemistry significantly impact biological activity. For instance, the two separate enantiomers of methyl 9-hydroxystearate showed different levels of antiproliferative activity against the HT29 cell line, with the (R)-enantiomer exhibiting greater effects . This suggests that the stereochemistry of 10-(Acetyloxy)-9-hydroxyoctadecanoic acid may similarly influence its biological properties.
Research Gaps and Future Directions
Current research on 10-(Acetyloxy)-9-hydroxyoctadecanoic acid appears limited based on the available search results. Several research directions could prove valuable:
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Comprehensive characterization of all stereoisomers and their specific biological activities
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Direct comparison of 10-(Acetyloxy)-9-hydroxyoctadecanoic acid with 9-HSA to determine structure-activity relationships
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Investigation of potential synergistic effects with established cancer therapies
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Exploration of mechanisms of action beyond HDAC inhibition
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Development of improved synthetic routes for specific stereoisomers
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